Phenazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

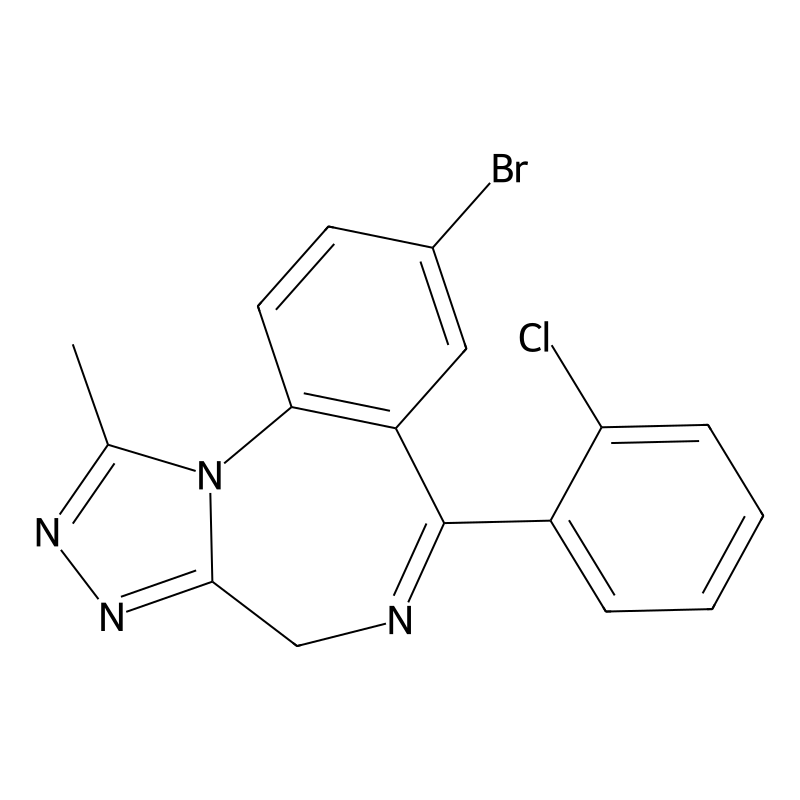

Phenazolam (also known as Clobromazolam) is a highly potent, synthetic triazolobenzodiazepine utilized primarily as an analytical reference standard in forensic toxicology and a high-affinity ligand in neuropharmacological research . Structurally characterized as the 2-chloro derivative of bromazolam and the 1,2,4-triazolo derivative of phenazepam, it features a fused triazole ring that significantly enhances its binding affinity at the GABA_A receptor [1]. For laboratory procurement, Phenazolam is critical for updating liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening panels to detect emerging novel psychoactive substances (NPS), offering a distinct exact mass and isotopic signature required for accurate quantification and assay validation .

Procuring legacy benzodiazepine standards, such as bromazolam or phenazepam, as surrogates for Phenazolam is analytically and pharmacologically invalid . In mass spectrometry workflows, Phenazolam's unique 8-bromo and 2-chloro substitution pattern generates a precursor ion at m/z 387.7 with a complex multi-halogen isotopic cluster, which cannot be calibrated using the m/z 353.2 precursor of bromazolam . Furthermore, in receptor binding assays, the absence of the fused 1,2,4-triazole ring in classical analogs like phenazepam results in drastically lower GABA_A receptor affinity, meaning generic substitutes will fail to accurately model the profound central nervous system depression characteristic of this specific designer compound [1].

Mass Spectrometric Differentiation for LC-MS/MS Workflows

In forensic screening, distinguishing Phenazolam from its close structural analog Bromazolam is critical. The addition of a chlorine atom at the 2-position of the phenyl ring shifts the molecular weight and alters the isotopic distribution . Phenazolam requires specific Multiple Reaction Monitoring (MRM) transitions based on its m/z 387.7 precursor, whereas Bromazolam utilizes an m/z 353.2 precursor .

| Evidence Dimension | Precursor Ion Exact Mass |

| Target Compound Data | m/z 387.7 (Phenazolam) |

| Comparator Or Baseline | m/z 353.2 (Bromazolam) |

| Quantified Difference | +34.5 Da mass shift and distinct Br/Cl isotopic cluster |

| Conditions | Electrospray ionization (ESI) mass spectrometry |

Procuring the exact Phenazolam standard is mandatory to establish accurate retention times and MRM transitions, preventing false negatives in toxicological screening.

Solubility Profiles for Master Stock Formulation

For high-throughput screening and in vitro assays, reference standards must be formulated into stable, highly concentrated master stocks. Phenazolam exhibits differential solubility across standard laboratory solvents, achieving a maximum solubility of 30 mg/mL in N,N-Dimethylformamide (DMF) and 20 mg/mL in Dimethyl Sulfoxide (DMSO), compared to only 10 mg/mL in Ethanol .

| Evidence Dimension | Maximum Stock Solubility |

| Target Compound Data | 30 mg/mL in DMF; 20 mg/mL in DMSO |

| Comparator Or Baseline | 10 mg/mL in Ethanol |

| Quantified Difference | 2- to 3-fold higher solubility in aprotic polar solvents |

| Conditions | Standard laboratory temperature and pressure |

Understanding these solubility limits allows laboratory technicians to optimize stock concentrations, minimizing solvent toxicity in downstream cell-based or aqueous assays.

Receptor Affinity Enhancement via Triazolo-Ring Fusion

Phenazolam is the 1,2,4-triazolo derivative of the classical benzodiazepine phenazepam[1]. Structure-activity relationship (SAR) models demonstrate that the fusion of a triazole ring to the diazepine core substantially increases binding affinity at the α-γ interface of the GABA_A receptor. Based on established models (such as the alprazolam vs. diazepam comparison), this triazolo-fusion is predicted to yield a 5- to 15-fold increase in potency compared to the non-fused baseline [1].

| Evidence Dimension | GABA_A Receptor Potency |

| Target Compound Data | Triazolo-fused structure (Phenazolam) |

| Comparator Or Baseline | Classical 1,4-benzodiazepine (Phenazepam) |

| Quantified Difference | 5–15x predicted potency increase |

| Conditions | In vitro receptor binding affinity models |

Researchers investigating high-affinity allosteric modulation must procure the triazolo-fused standard to accurately replicate the severe pharmacological profile of novel designer benzodiazepines.

Forensic Panel Relevance and Shifting Detection Trends

Following the international scheduling of bromazolam in early 2024, forensic laboratories have observed a rapid substitution in the illicit market[1]. By Q3 2025, toxicological testing data indicated that Phenazolam detections surpassed bromazolam in multiple US states, necessitating the immediate inclusion of Phenazolam in Tier 1 novel psychoactive substance (NPS) screening panels [2].

| Evidence Dimension | Detection Frequency Trend |

| Target Compound Data | Increasing positivity (Dominant in 5 US states by Q3 2025) |

| Comparator Or Baseline | Declining positivity (Bromazolam, post-2024 scheduling) |

| Quantified Difference | Shift in primary NPS benzodiazepine prevalence |

| Conditions | Routine forensic blood and seized drug screening |

Procurement of Phenazolam reference material is essential for toxicology labs to maintain compliance and accuracy in detecting the most current circulating designer drugs.

Development of LC-MS/MS Forensic Toxicology Panels

Phenazolam is highly suited as a primary reference standard for updating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its unique exact mass (m/z 387.7) and multi-halogen isotopic signature require empirical validation to establish accurate retention times, calibration curves, and MRM transitions for the detection of novel psychoactive substances in blood, urine, and seized drug samples.

In Vitro GABA_A Receptor Binding and Efficacy Assays

Due to its triazolo-fused core, Phenazolam serves as a critical high-affinity ligand in neuropharmacological research [1]. It is utilized in competitive binding assays and electrophysiological studies to model the positive allosteric modulation of GABA_A receptors, providing a benchmark for severe central nervous system depression compared to classical therapeutic benzodiazepines [1].

Optimization of Point-of-Care Immunoassay Cross-Reactivity

Manufacturers of rapid immunoassay screening kits require pure Phenazolam to evaluate antibody cross-reactivity . Testing the specific structural modifications of Phenazolam (8-bromo and 2-chloro substitutions) against existing benzodiazepine antibodies ensures that point-of-care devices can reliably detect emerging designer drugs without requiring immediate reformulation .